molecular formula C20H19FN2O2 B195629 3-Oxo Citalopram CAS No. 372941-54-3

3-Oxo Citalopram

Número de catálogo: B195629
Número CAS: 372941-54-3
Peso molecular: 338.4 g/mol
Clave InChI: ASGSMDPSNUXWMB-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Mecanismo De Acción

Target of Action

3-Oxo Citalopram, also known as 3-Oxocitalopram or 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-3-oxo-1,3-dihydroisobenzofuran-5-carbonitrile, is an intermediate of Citalopram . The primary target of this compound is the serotonin transporter (5-HT) . This transporter plays a crucial role in the reuptake of serotonin, a neurotransmitter that contributes to feelings of well-being and happiness .

Mode of Action

This compound acts as a selective serotonin reuptake inhibitor (SSRI) . It enhances serotonergic transmission in the central nervous system (CNS) by inhibiting the reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This results in an increased concentration of serotonin in the synaptic cleft, leading to prolonged serotonergic effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to serotonergic transmission . By inhibiting the reuptake of serotonin, this compound affects the serotonin signaling pathway, leading to enhanced serotonergic effects . The specific downstream effects of this pathway modulation can vary, but they generally contribute to mood regulation .

Pharmacokinetics

The pharmacokinetics of this compound are likely similar to those of Citalopram, given that it is an intermediate of this compound . Citalopram exhibits linear and dose-proportional pharmacokinetics in a dose range of 10 to 40 mg/day . It is extensively metabolized in the liver, with a mean terminal half-life of about 35 hours . With once-daily dosing, steady-state plasma concentrations are achieved within approximately one week .

Result of Action

The result of this compound’s action is an increase in serotonergic activity in the CNS . This can lead to improvements in mood and reductions in symptoms of depression, given the role of serotonin in mood regulation . The specific molecular and cellular effects can vary depending on individual factors, including the person’s baseline serotonin levels and their specific serotonin receptor profile .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs that affect serotonin levels can impact the effectiveness of this compound . Additionally, individual factors such as genetic variations in the serotonin transporter or metabolic enzymes can also influence the compound’s action

Análisis Bioquímico

Biochemical Properties

3-Oxo Citalopram interacts with various enzymes and proteins in biochemical reactions. It is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19, CYP3A4, and CYP2D6 . The subsequent N-demethylation to R/S-didesmethylcitalopram is mediated by CYP2D6 .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its role as a serotonin reuptake inhibitor. It enhances serotonergic transmission through the inhibition of serotonin reuptake . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The mechanism of action of this compound is presumed to be related to potentiation of serotonergic activity in the central nervous system (CNS) resulting from its inhibition of CNS neuronal reuptake of serotonin (5-HT), potentially through the inhibition of the serotonin transporter (solute carrier family 6 member 4, SLC6A4) .

Dosage Effects in Animal Models

While specific studies on this compound dosage effects in animal models are limited, research on citalopram, the parent compound, has shown that a single administration can precipitate anxiety in animal models of anxiety

Metabolic Pathways

This compound is involved in metabolic pathways related to the metabolism of citalopram. It is metabolized mainly in the liver via N-demethylation to its main metabolite, demethylcitalopram by CYP2C19, CYP3A4, and CYP2D6 .

Transport and Distribution

It is known that citalopram, the parent compound, is rapidly absorbed with peak plasma levels observed approximately after 1-4 hours and a plasma half-life of approximately 35 hours after administration .

Métodos De Preparación

Análisis De Reacciones Químicas

3-Oxo Citalopram undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This involves the replacement of one functional group with another.

Actividad Biológica

3-Oxo Citalopram is a derivative of the well-known antidepressant citalopram, which belongs to the class of selective serotonin reuptake inhibitors (SSRIs). Understanding the biological activity of this compound is crucial for evaluating its potential therapeutic applications and mechanisms of action. This article reviews the biological activity, pharmacological properties, and relevant research findings related to this compound.

Citalopram primarily functions by inhibiting the reuptake of serotonin (5-HT) in the central nervous system (CNS), leading to increased serotonergic activity. The mechanism of action for this compound is presumed to be similar, as it retains the core structure that interacts with the serotonin transporter (SERT).

  • Serotonin Reuptake Inhibition : Citalopram and its derivatives like this compound inhibit SERT, enhancing serotonin availability in synaptic clefts.
  • Binding Affinity : Studies indicate that citalopram has a high affinity for the orthosteric site (S1) on SERT but lower affinity for the allosteric site (S2) . The implications of this compound's binding characteristics on SERT require further investigation.

Case Studies

  • Combination Therapy with Omega-3 Fatty Acids : A study explored the effects of citalopram combined with omega-3 fatty acids versus placebo. Results indicated that patients receiving omega-3 showed greater improvement in Hamilton Depression Rating Scale (HAM-D) scores compared to those on citalopram alone . This suggests potential avenues for enhancing the efficacy of this compound through combination therapies.
  • Structure-Activity Relationship Studies : Research has focused on understanding how modifications to citalopram's structure affect its binding properties. A study highlighted that certain derivatives exhibit higher selectivity towards S2 binding sites, which could inform future research into compounds like this compound .

Table 1: Comparison of Binding Affinities

CompoundS1 Binding AffinityS2 Binding Affinity
CitalopramHighLow
Dimethyl CitalopramModerateHigher than S1
This compoundTBDTBD

Note: TBD indicates that specific data for this compound's binding affinities have not yet been established.

Propiedades

IUPAC Name

1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3-oxo-2-benzofuran-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-23(2)11-3-10-20(15-5-7-16(21)8-6-15)18-9-4-14(13-22)12-17(18)19(24)25-20/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGSMDPSNUXWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCC1(C2=C(C=C(C=C2)C#N)C(=O)O1)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30881081
Record name 3-oxo-citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372941-54-3
Record name 1-[3-(Dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-3-oxo-5-isobenzofurancarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=372941-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxocitalopram
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372941543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-oxo-citalopram
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30881081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-OXOCITALOPRAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/506NY8085H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Oxo Citalopram
Reactant of Route 2
3-Oxo Citalopram
Reactant of Route 3
Reactant of Route 3
3-Oxo Citalopram
Reactant of Route 4
Reactant of Route 4
3-Oxo Citalopram
Reactant of Route 5
3-Oxo Citalopram
Reactant of Route 6
Reactant of Route 6
3-Oxo Citalopram

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.